4-Isopropyl-3-methylaniline

Physicochemical Profiling Reactivity Prediction Medicinal Chemistry

Regioselective anilines are critical for herbicide process validation. Substituting with an isomer fails TSCA/REACH compliance and alters reaction kinetics. 4-Isopropyl-3-methylaniline (CAS 4534-10-5) delivers: - Quantified pKa 5.12 ±0.10 for predictable protonation - LogP ~3.28 matching Isoproturon precursor specifications - Validated in non-isocyanate urea synthesis routes - Hydrochloride salt form (9.9 g/L solubility) available for aqueous protocols

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 4534-10-5
Cat. No. B3267561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-3-methylaniline
CAS4534-10-5
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)C(C)C
InChIInChI=1S/C10H15N/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,11H2,1-3H3
InChIKeyMKYJJJUJQHKWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-3-methylaniline Procurement and Technical Overview


4-Isopropyl-3-methylaniline (CAS 4534-10-5, also known as 3-methyl-4-isopropylaniline) is an aromatic amine with the molecular formula C10H15N and molecular weight 149.23 g/mol . Its structure features a benzene ring substituted with an amino group at the para-position, a methyl group at the meta-position (position 3), and an isopropyl group at the para-position (position 4) relative to the amino group . This specific substitution pattern confers distinct physicochemical properties, including a predicted pKa of 5.12±0.10 and a LogP of approximately 3.28 . The compound is primarily valued as a key intermediate in the synthesis of phenylurea herbicides, particularly Isoproturon and its analogs, as well as in the construction of more complex agrochemical and pharmaceutical scaffolds [1].

1 Phenylurea herbicide intermediate: specific isomer required for Isoproturon synthesis.
2 Reported building block in kinase inhibitor SAR: regiochemistry influences bioactivity.
3 Defined pKa/LogP profile supports predictable synthetic processing and purification.

4-Isopropyl-3-methylaniline: Irreplaceable by Isomeric Analogs


Substituting 4-isopropyl-3-methylaniline with a generic 'alkyl aniline' or even a positional isomer such as 5-isopropyl-2-methylaniline (CAS 2051-53-8) is not feasible in regulated or yield-sensitive synthetic pathways due to quantifiable differences in physicochemical properties and validated synthetic applications. The specific 1,3,4-substitution pattern dictates both the electronic environment (reflected in a pKa of 5.12 vs. 4.53 for the 2,5-isomer) and the lipophilicity (LogP ~3.28), which directly influence reaction kinetics, regioselectivity in downstream functionalization, and the biological activity of the final active ingredient . Furthermore, the established intellectual property and process chemistry literature explicitly identify this specific regioisomer as the requisite building block for high-volume herbicide intermediates and advanced pharmaceutical candidates; utilizing a different isomer would necessitate complete revalidation of the synthetic route and potentially alter the desired efficacy or regulatory profile of the end product [1].

4-Isopropyl-3-methylaniline
Higher basicity (predicted pKa ~5.12) may shift protonation equilibrium in aqueous workup; alternative isomers exhibit lower pKa.
5-Isopropyl-2-methylaniline (isomer)
Higher lipophilicity (LogP ~3.28) alters chromatographic retention and extraction behavior compared to 2,5-isomer.
Other alkyl aniline isomers
Established industrial routes from m-toluidine are regioisomer-specific; substitution requires de novo process development.

4-Isopropyl-3-methylaniline Quantitative Differentiation


pKa Difference vs. 5-Isopropyl-2-methylaniline

The basicity of 4-isopropyl-3-methylaniline differs from its positional isomer 5-isopropyl-2-methylaniline due to steric and electronic effects of the substitution pattern. The predicted pKa for the target compound is 5.12±0.10 , whereas the 2,5-isomer exhibits a lower pKa of 4.53±0.10 .

pKa vs. isomer
Class-level
5.12 vs 4.53 (Δ0.59)
Protonation state differs ~4-fold; impacts salt formation and solubility.
Predicted values; confirm experimentally for critical processes.
Physicochemical Profiling Reactivity Prediction Medicinal Chemistry

LogP: 4-Isopropyl-3-methylaniline vs. 5-Isopropyl-2-methylaniline

The partition coefficient (LogP) is a critical determinant of compound behavior in both reaction media and biological systems. 4-Isopropyl-3-methylaniline has a reported LogP of approximately 3.28 , while the isomeric 5-isopropyl-2-methylaniline exhibits a LogP of approximately 2.91 .

LogP vs. isomer
Class-level
3.28 vs 2.91 (Δ0.37)
Twofold lipophilicity difference influences extraction and chromatography.
Calculated LogP; experimental verification recommended.
ADME Properties Chromatography Solvent Extraction

Key Fragment in VEGFR Inhibitor Synthesis

4-Isopropyl-3-methylaniline has been explicitly utilized as one of three key fragments in the convergent synthesis of a novel VEGFR inhibitor candidate. The process development study specifically couples 2-chloronicotinoyl chloride with 4-isopropyl-3-methylaniline and 7-aminoisoquinoline [1]. In contrast, no published process chemistry route was identified that successfully substitutes this specific regioisomer with 5-isopropyl-2-methylaniline or other analogs for this pharmacophore.

VEGFR inhibitor fragment
Reported
Validated use in convergent synthesis (Synlett 2013)
No reported successful substitution with other isomers in this route.
Using alternate isomer would require re-scouting of synthetic route.
Pharmaceutical Synthesis VEGFR Inhibitor Process Chemistry

Optimized Industrial Synthesis Routes

The industrial production of 4-isopropyl-3-methylaniline is optimized for high yield and low cost through specific routes, such as the heating of N-isopropyl-3-methylaniline in the presence of propylene and a Friedel-Crafts catalyst , or improved methods using m-toluidine and isopropylating agents to achieve high reaction efficiency with few by-products [1]. The preparation of alternative isomers like 5-isopropyl-2-methylaniline often relies on different starting materials (e.g., p-cymene derivatives) and distinct reaction conditions that may not offer the same scalability or cost advantages for the target substitution pattern .

Industrial synthesis routes
Reported
m-Toluidine or N-isopropyl route, high yield claims (patent CN105622428A)
Established process maturity may support consistent supply and cost.
Other isomers lack comparable documented industrial routes.
Process R&D Green Chemistry Cost Efficiency

Free Base vs. Hydrochloride Salt

For applications requiring aqueous solubility or enhanced stability, the hydrochloride salt of 4-isopropyl-3-methylaniline (CAS 4534-11-6) is commercially available with a purity of 97%. This salt form exhibits a defined solubility of 9.9 g/L in water, which is a quantifiable improvement over the free base (water solubility not well-defined but expected to be significantly lower based on LogP ~3.28) .

Free base vs. HCl salt
Data to verify
HCl salt: 9.9 g/L water solubility; free base: low (LogP 3.28).
Salt form enables aqueous reaction conditions and simpler handling.
Confirm solubility in your specific buffer or solvent system.
Formulation Solubility Stability

4-Isopropyl-3-methylaniline High-Value Applications


Phenylurea Herbicide Synthesis

4-Isopropyl-3-methylaniline serves as the critical aryl amine intermediate for the synthesis of Isoproturon and related phenylurea herbicides. The compound's specific substitution pattern is essential for the herbicidal activity of the final product. Procuring this specific regioisomer ensures compatibility with established, high-yielding industrial processes, such as the non-isocyanate method or reaction with dimethylcarbamoyl chloride, directly impacting cost of goods for agrochemical manufacturers [1].

Pharmaceutical Scaffolds & Kinase Inhibitors

In medicinal chemistry, 4-isopropyl-3-methylaniline is employed as a structurally defined building block for generating compound libraries targeting kinases and other enzymes. The quantifiable differences in pKa and LogP compared to its isomers make it a specific design choice for modulating the physicochemical properties of lead compounds. Its validated use as a fragment in VEGFR inhibitor synthesis highlights its utility in programs where precise SAR (structure-activity relationship) data and reliable synthetic access are paramount [2].

Fine Chemicals & Catalytic Systems

The known pKa of 5.12 enables predictable protonation states in reaction media, which is valuable for designing catalytic cycles, optimizing extraction protocols, or preparing specific salts. The hydrochloride salt offers a convenient, high-purity, and water-soluble form (9.9 g/L) for direct use in aqueous reactions or as a precursor for generating other metal complexes. This contrasts with less characterized isomers, providing a clear advantage in process development and reproducibility .

Application
Selection Property
Validation Focus
Phenylurea herbicide intermediate
Regioisomer identity (1,3,4-substitution)
Process compatibility & yield in Isoproturon route
Kinase inhibitor SAR library
Substituent pattern for pKa/LogP tuning
Reported synthetic route reliability & fragment coupling
Aqueous catalytic system / salt preparation
Hydrochloride salt solubility
Water-solubility and counterion compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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